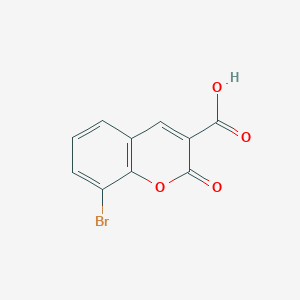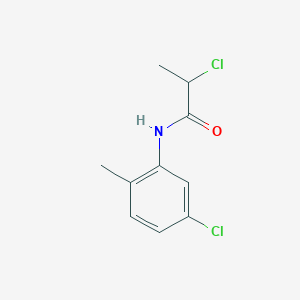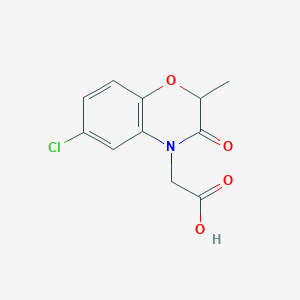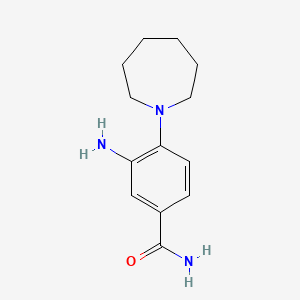![molecular formula C10H13ClN4O B3039040 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone CAS No. 954226-92-7](/img/structure/B3039040.png)
1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone
説明
“1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” is a chemical compound that has been used as a reagent in the synthesis of GCN2 inhibitors in the treatment of cancer and other immune-related diseases . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthetic sequence of this compound commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The precipitate was filtered off to provide the 1-(4-(4-((2-chloro-5-fluoropyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone .Molecular Structure Analysis
The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
This compound is a reagent used in the synthesis of GCN2 inhibitors . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .科学的研究の応用
Breast Cancer Treatment
The compound has been investigated for its efficacy against human estrogen receptor-positive breast cancer cells. Specifically, it targets Poly (ADP-Ribose) Polymerase (PARP1) . PARP1 is involved in DNA repair, and inhibiting it can lead to cell death. Compound 5e demonstrated significant efficacy, with an IC50 value of 18 μM .
Antidiabetic Properties
Another related compound, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one , has been explored as an antidiabetic clinical candidate targeting GPR119 . GPR119 plays a role in glucose homeostasis and insulin secretion .
Synthesis of 2-Chloropyrimidin-4-ols
The compound’s precursor, 2-chloropyrimidin-4-ol , is synthesized in a three-step process. It involves treating 2-aminoamides with phosgene, followed by phosphorus oxychloride to obtain the dichloroquinazoline. This intermediate is then converted to the desired compound .
作用機序
Target of Action
The primary target of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway , resulting in increased cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells .
Pharmacokinetics
This suggests that the compound is absorbed and distributed in the body in a manner that correlates with the administered dose .
Result of Action
The result of the compound’s action is a glucose-dependent insulin release and an increase in the secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Action Environment
The efficacy and stability of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at room temperature .
将来の方向性
The future directions of “1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” could involve further exploration of its potential in the synthesis of GCN2 inhibitors for the treatment of cancer and other immune-related diseases . Further studies could also explore its molecular interactions and suitability for development .
特性
IUPAC Name |
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIGUJGWCEXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



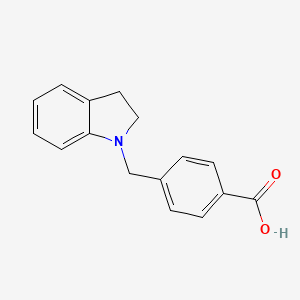

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)
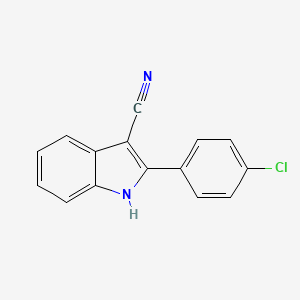
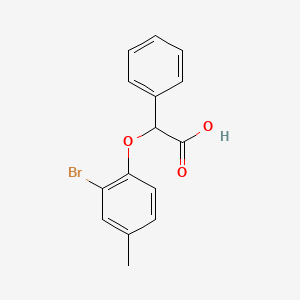


![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)
